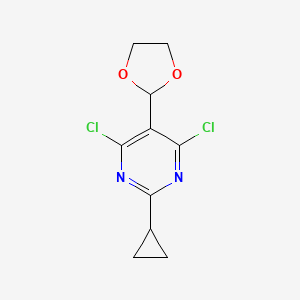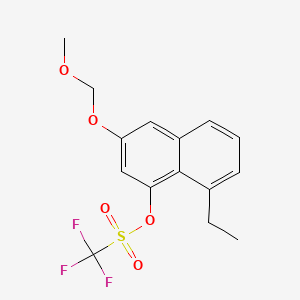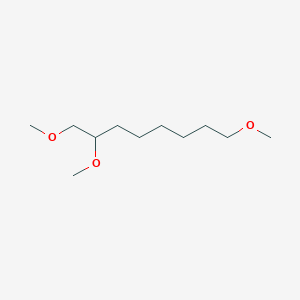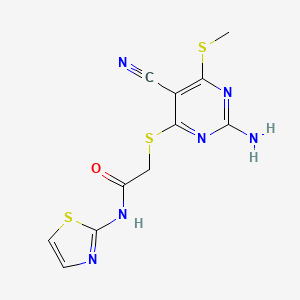
Acetamide, 2-(2-amino-5-cyano-6-methylthio-4-pyrimidinethio)-N-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
相似化合物的比较
Similar Compounds
2-aminothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit various biological activities.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine are used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H10N6OS3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N6OS3/c1-19-8-6(4-12)9(17-10(13)16-8)21-5-7(18)15-11-14-2-3-20-11/h2-3H,5H2,1H3,(H2,13,16,17)(H,14,15,18) |
InChI 键 |
MKVLMRMKUVWVEX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=NC=CS2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
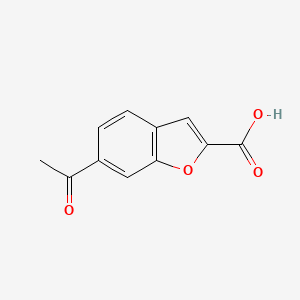
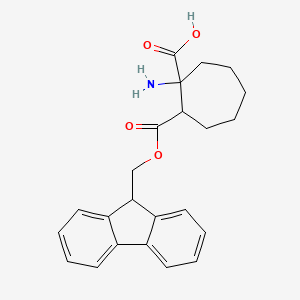
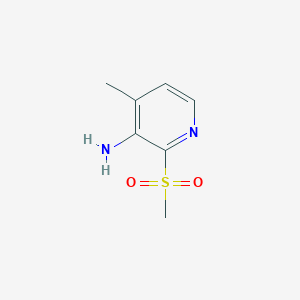
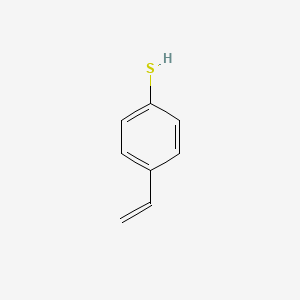
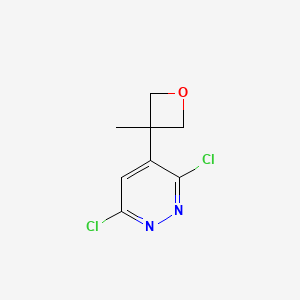

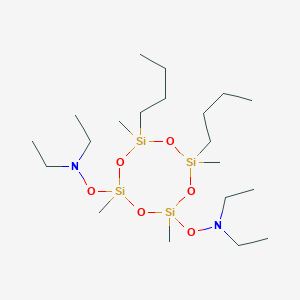
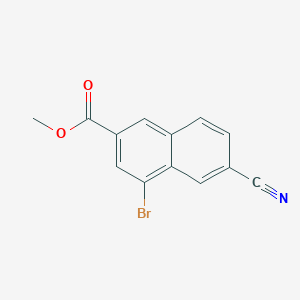
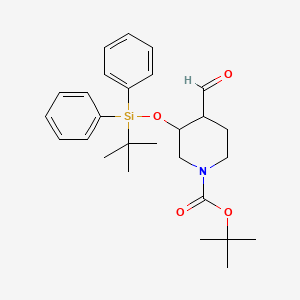
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
